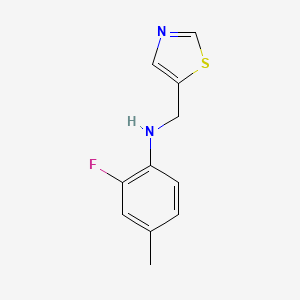

2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline

Description

Properties

Molecular Formula |

C11H11FN2S |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-fluoro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |

InChI |

InChI=1S/C11H11FN2S/c1-8-2-3-11(10(12)4-8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3 |

InChI Key |

PRAMSKWXNBQIQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2=CN=CS2)F |

Origin of Product |

United States |

Preparation Methods

Preparation of the Thiazol-5-ylmethyl Intermediate

The thiazole ring is typically synthesized via condensation of thiourea derivatives with α-haloketones or β-ketoesters. For example, 1-methylthiourea reacts with ethyl 2-chloro-3-oxobutanoate in pyridine to give ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, which can be further modified by protection (e.g., tert-butoxycarbonyl (Boc)) to mask interfering amino groups for subsequent reactions.

Bromination and alkylation steps are employed to functionalize the thiazole ring, enabling attachment of the methylene linker:

- Bromination of thiazole derivatives in the presence of para-toluenesulfonic acid (PTSA) yields bromo-substituted intermediates.

- Subsequent reaction with di-tert-butyl dicarbonate (Boc2O) protects amine groups.

- Alkylation with cyanomethanide or other nucleophiles introduces the methylene linker functionality.

Coupling to 2-Fluoro-4-methylaniline

The coupling of the thiazol-5-ylmethyl moiety to the aniline core is generally achieved via nucleophilic substitution or reductive amination:

- The aniline nitrogen acts as a nucleophile attacking an electrophilic methylene halide or activated methylene group on the thiazole derivative.

- Bases such as potassium carbonate facilitate the nucleophilic substitution.

- Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.

- Reaction temperatures vary from room temperature to reflux depending on the reactivity of substrates.

Representative Synthetic Procedure

A typical synthetic route reported is as follows:

Synthesis of thiazol-5-ylmethyl bromide : Starting from 4-methylthiazole, bromination at the 5-position is performed, followed by substitution to introduce the methylene bromide group.

Nucleophilic substitution with 2-fluoro-4-methylaniline : The aniline is reacted with the thiazol-5-ylmethyl bromide in the presence of potassium carbonate in DMF at 60-80°C for several hours.

Workup and purification : The reaction mixture is quenched with water, extracted with organic solvents, and purified by column chromatography to yield 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline.

Analytical Data and Reaction Optimization

Reaction Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiazole bromination and protection | PTSA, Br2, Boc2O, DMF | 70-85 | Controlled temperature crucial |

| Alkylation to form methylene linker | Cyanomethanide or bromomethyl intermediates | 65-80 | Base and solvent choice critical |

| Coupling with aniline | K2CO3, DMF, 60-80°C | 60-85 | Longer reaction times improve yield |

Purification and Characterization

- Purification typically involves silica gel flash chromatography using dichloromethane/methanol gradients.

- Characterization includes ^1H NMR, ^13C NMR, HR-MS, and melting point determination.

- The compound exhibits characteristic signals for aromatic protons, thiazole protons, and the methylene bridge.

Comparative Notes on Alternative Methods

While the nucleophilic substitution approach is predominant, alternative methods such as reductive amination of thiazol-5-carboxaldehyde derivatives with 2-fluoro-4-methylaniline have been explored but are less common due to lower yields or more complex purification.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline is a chemical compound with a fluoro group at the second position and a methyl group at the fourth position of an aniline ring, with a thiazole moiety attached via a methylene bridge. It has the chemical formula C₁₁H₁₃FN₂S. The presence of a fluorine atom enhances its pharmacological properties, making it a candidate for medicinal chemistry applications. This compound exhibits biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs).

Potential Applications

2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline has potential applications in pharmaceuticals as a lead compound in the development of CDK inhibitors.

CDK Inhibitor Studies have shown that 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline can effectively bind to CDK9 and other kinases. The thiazole ring enhances hydrophobic interactions and hydrogen bonding with key amino acid residues within the active site of these enzymes, leading to potent inhibition. Compounds with similar structural features have been studied for their potential in treating various cancers by inhibiting CDK9, which plays a crucial role in cell cycle regulation and transcriptional control.

Structural Similarities and Biological Activity Several compounds share structural similarities with 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoro-4-methyl aniline | Fluorine and methyl groups on aniline | Moderate antibacterial activity |

| 4-Methyl-N-(thiazol-5-ylmethyl)aniline | Methyl group only | Potential CDK inhibitor |

| 5-Methyl-N-(thiazol-2-ylmethyl)aniline | Methyl group on thiazole | Anticancer properties |

| 2-Chloro-N-(thiazol-5-ylmethyl)aniline | Chlorine instead of fluorine | Different selectivity profile against kinases |

The uniqueness of 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline lies in its specific combination of fluorine substitution and thiazole functionality, which may provide enhanced potency and selectivity compared to other similar compounds. This makes it a candidate for further research and development in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and fluorine atom play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Context

Several thiazol-5-ylmethyl derivatives are documented in pharmacopeial standards as impurities or degradation products of drug substances. These analogs share the thiazole moiety but differ in substituents and backbone complexity:

Key Observations :

- Substituent Effects : The position and type of substituents on the benzene ring (e.g., 2-F vs. 5-CF₃ in ) significantly alter electronic properties and reactivity. For instance, the trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)aniline enhances lipophilicity compared to the methyl group in the target compound.

- Thiazole Modifications : Derivatives with carbamate linkages (e.g., ) exhibit higher molecular complexity and are often associated with pharmaceutical impurities, suggesting stricter regulatory scrutiny compared to simpler secondary amines like the target compound.

Physicochemical and Functional Comparisons

Fluorinated Anilines

- The thiazole moiety may confer hydrogen-bonding capacity, influencing solubility.

- 2-Fluoro-5-(trifluoromethyl)aniline : The CF₃ group at the 5-position introduces steric bulk and strong electron-withdrawing effects, reducing basicity compared to the target compound.

Thiazole-Containing Derivatives

- Process Impurities (e.g., ) : Compounds like Thiazol-5-ylmethyl carbamates often have extended backbones (e.g., diphenylhexane), leading to higher molecular weights and altered chromatographic behaviors (e.g., relative retention time = 0.24 in HPLC). These features necessitate specialized analytical methods for detection.

Pharmacological and Industrial Relevance

- The target compound’s thiazole group is a common pharmacophore in antiviral and anticancer agents. However, its specific bioactivity remains underexplored compared to analogs like N-Methyl[(2-isopropyl-4-thiazolyl)methyl]amino]carbonyl-l-valine, which is explicitly monitored in drug substances .

Biological Activity

2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article focuses on its mechanisms of action, biological efficacy, and potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The chemical formula of 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline is C₁₁H₁₃FN₂S, featuring a thiazole ring that is known for its significant biological activities. The presence of the fluorine atom at the para position relative to the aniline nitrogen enhances its interaction with various biological targets, potentially improving its potency and selectivity compared to other similar compounds.

The primary mechanism of action for 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9. CDKs are essential for regulating the cell cycle and transcriptional control, making them critical targets in cancer therapy. By inhibiting CDK9, this compound can disrupt tumor cell proliferation and induce apoptosis in cancer cells.

Anticancer Properties

Research indicates that 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline exhibits significant anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines, demonstrating effective binding affinity to CDK9. The thiazole moiety enhances hydrophobic interactions and hydrogen bonding with key amino acid residues within enzyme active sites, contributing to its efficacy against tumor cells.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 10–30 | CDK9 inhibition |

| U251 (Glioblastoma) | 5.71 | Apoptosis induction |

| HepG2 | 12.01 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer effects, 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline has shown promising antimicrobial activity. Studies have indicated moderate antibacterial properties against various pathogens, which may be attributed to its structural features that facilitate interaction with microbial enzymes.

Table 2: Summary of Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Bactericidal |

| Escherichia coli | 20 µg/mL | Bacteriostatic |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how modifications in the compound's structure can influence its biological activity. For instance, variations in the thiazole ring or substitutions on the aniline moiety can lead to changes in potency against specific targets.

Table 3: SAR Insights

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Fluoro-4-methyl-N-(thiazol-2-ylmethyl)aniline | Fluorine at position 2 | Potential CDK inhibitor |

| 3-Bromo-4-methyl-N-(thiazol-5-ylmethyl)aniline | Bromine instead of fluorine | Anticancer properties |

Case Studies

Recent studies have explored the potential of this compound in clinical settings:

- Study on Tumor Cell Lines : A study evaluated the effects of 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline on various tumor cell lines, revealing a significant reduction in cell viability correlated with CDK9 inhibition .

- Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against clinical isolates, demonstrating effectiveness comparable to standard antibiotics, suggesting potential applications in treating resistant infections.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline?

Methodological Answer:

A common approach involves Mannich-type reactions or alkylation of thiazole derivatives with halogenated anilines. For example:

- Step 1: React 5-(aminomethyl)thiazole with 2-fluoro-4-methylaniline in acetic acid under reflux, using paraformaldehyde as a catalyst (similar to the synthesis of 5-aryl-4-aminomethyl-thiazoles in ).

- Step 2: Purify via flash chromatography (ethyl acetate/hexane gradient) and confirm purity via melting point analysis and HPLC.

Key Parameters: Temperature (70–90°C), solvent choice (acetic acid for protonation), and stoichiometric ratios (amine:aldehyde = 1:1.2).

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Identify aromatic protons (δ 6.5–7.5 ppm for aniline and thiazole), fluoro-substituent coupling (³JHF ~8–12 Hz), and methylene group (N-CH₂-thiazole, δ ~4.5 ppm) .

- FT-IR: Confirm N-H stretching (3300–3500 cm⁻¹ for aniline) and C-F vibration (1100–1250 cm⁻¹) .

- UV-Vis: Analyze π→π* transitions in the thiazole and aniline moieties (λmax ~250–300 nm) for photostability assessment .

Basic: What safety protocols should be followed during handling?

Methodological Answer:

- Personal Protection: Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks (Category 2A hazards) .

- Storage: Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite; avoid aqueous rinsing to prevent contamination .

Advanced: How can Box-Behnken experimental design optimize degradation studies of this compound?

Methodological Answer:

- Variables: Select pH (3–9), catalyst load (e.g., 0.1–0.5 g/L MnFe₂O₄/Zn₂SiO₄), and irradiation time (10–60 min) .

- Response Surface Methodology (RSM): Model degradation efficiency (%) using quadratic equations to identify optimal conditions (e.g., pH 7, 0.3 g/L catalyst, 40 min irradiation) .

- Validation: Confirm with triplicate experiments; use HPLC to quantify residual aniline derivatives .

Advanced: How can DFT calculations resolve contradictions in spectroscopic data?

Methodological Answer:

- Frontier Orbital Analysis: Compute HOMO-LUMO gaps to predict reactivity and compare with UV-Vis transitions .

- NMR Shift Prediction: Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to simulate ¹³C shifts; discrepancies >2 ppm suggest structural misassignment .

- Example: If experimental C-F coupling constants conflict with DFT-predicted values, re-evaluate substituent orientation (ortho vs. para) .

Advanced: What mechanisms govern the environmental fate of this compound in soil?

Methodological Answer:

- Interphase Partitioning: Use column experiments to measure adsorption coefficients (Kd) in clay vs. sandy soils. Higher Kd in clay indicates stronger retention .

- Pumping Speed Effects: At 0.5 L/min, aniline migrates vertically (1.2 m/day in sandy soil); model with HYDRUS-1D to predict leaching risks .

- Degradation Pathways: Oxidative degradation via •OH radicals (plasma treatment achieves >98% removal in 7.5 min; monitor intermediates with LC-MS) .

Advanced: How to resolve contradictions between computational and experimental toxicity data?

Methodological Answer:

- In Silico Toxicity Prediction: Use QSAR models (e.g., ECOSAR) to estimate LC50; compare with zebrafish embryo assays.

- Discrepancy Analysis: If computational LC50 is 10x lower than experimental, check for metabolites (e.g., nitroso derivatives) not modeled in silico .

- Mitigation: Validate with Microtox® bioassays and adjust QSAR parameters for fluorine/thiazole-specific toxicity .

Advanced: How does interphase partitioning affect remediation strategies?

Methodological Answer:

- Soil Layer Analysis: Use sequential extraction (Tessier method) to quantify aniline fractions in organic matter (40%), Fe/Mn oxides (30%), and residual (30%) .

- Remediation Design: For high organic content soils, employ Fenton oxidation (H₂O₂/Fe²+ at pH 3) to target adsorbed phases .

- Monitoring: Track vertical distribution with FT-IR mapping (ATR mode) at 0.5 cm depth intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.